

Application Notes and Protocols for Generating HNF4A Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocyte Nuclear Factor 4 Alpha (HNF4A) is a crucial transcription factor and a member of the nuclear receptor superfamily, predominantly expressed in the liver, pancreas, kidneys, and intestines.[1][2] It plays a pivotal role as a master regulator of hepatocyte differentiation and function, controlling the expression of a vast network of genes involved in diverse metabolic pathways, including glucose, lipid, and amino acid metabolism, as well as drug metabolism and bile acid synthesis.[1][3][4] Given its central role in maintaining liver homeostasis, dysregulation of HNF4A has been implicated in various diseases, including maturity-onset diabetes of the young 1 (MODY1), liver diseases, and hepatocellular carcinoma.[3][5] The generation of HNF4A knockout mouse models has been instrumental in elucidating its physiological functions and its role in disease pathogenesis. These models are invaluable tools for basic research and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the generation and analysis of HNF4A knockout mouse models, with a focus on CRISPR-Cas9 based methodologies.

Signaling Pathways Involving HNF4A

HNF4A is a central hub in a complex network of signaling pathways that regulate liver function. Its transcriptional activity is modulated by various extracellular and intracellular signals. Key

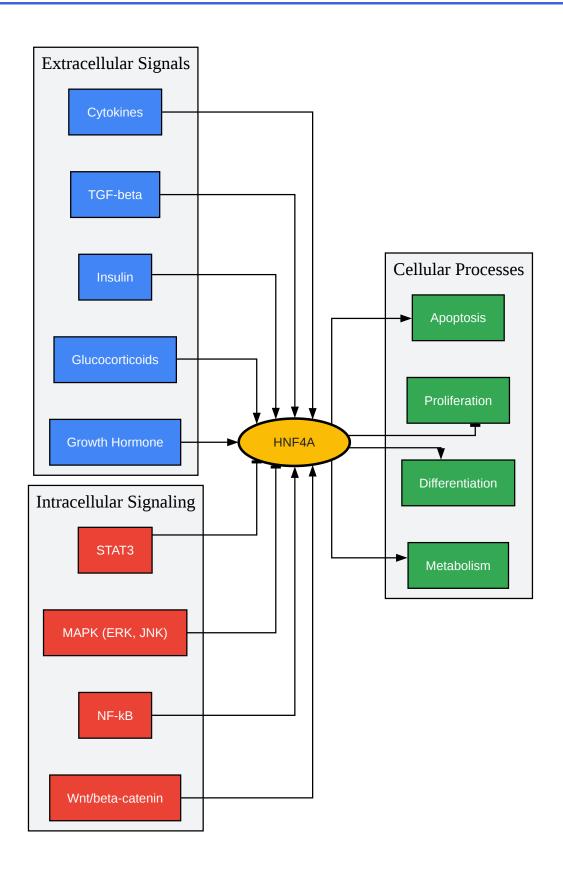




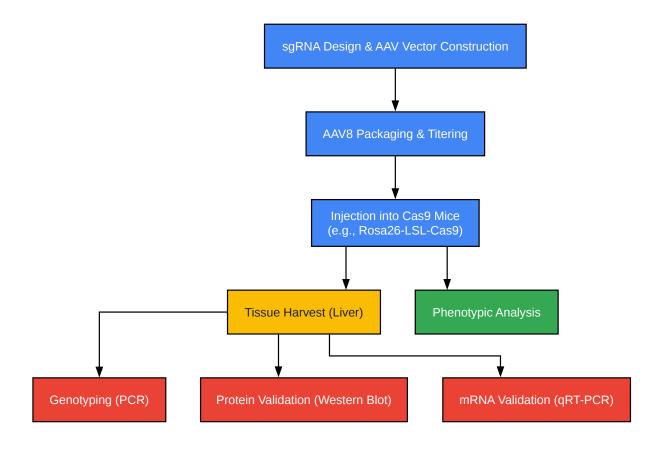


interacting pathways include Wnt/ β -catenin, NF- κ B, and TGF- β , all of which are implicated in tumor development.[6] Furthermore, stress signals that activate ERK, JNK, or SRC kinases have been shown to reduce HNF4A transcription or protein stability.[7]











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- To cite this document: BenchChem. [Application Notes and Protocols for Generating HNF4A Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222199#generating-hnf4a-knockout-mouse-models]

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